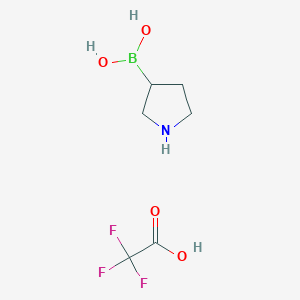
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of pyrrolidine, boronic acid, and trifluoroacetic acid Pyrrolidine is a five-membered nitrogen-containing heterocycle, boronic acid is known for its role in Suzuki-Miyaura coupling reactions, and trifluoroacetic acid is a strong acid used in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-3-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions usually involve mild temperatures and the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of pyrrolidin-3-ylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Reaction with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The trifluoroacetic acid component can enhance the reactivity of the compound by providing a strong acidic environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Pyrrolizines: Another class of nitrogen-containing heterocycles with medicinal applications.
Boronic Acid Derivatives: Widely used in organic synthesis and medicinal chemistry.
Uniqueness
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a pyrrolidine ring, boronic acid group, and trifluoroacetic acid
Eigenschaften
Molekularformel |
C6H11BF3NO4 |
|---|---|
Molekulargewicht |
228.96 g/mol |
IUPAC-Name |
pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10BNO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6-8H,1-3H2;(H,6,7) |
InChI-Schlüssel |
RBVIYDFKCASWFH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCNC1)(O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



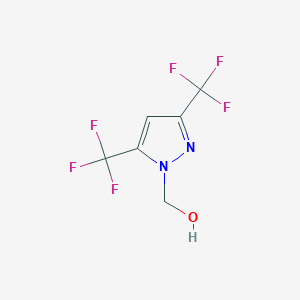
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
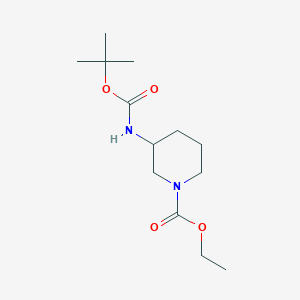

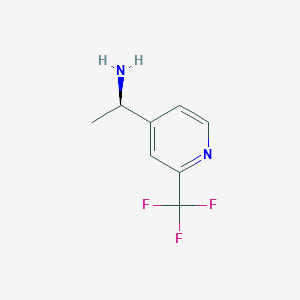
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
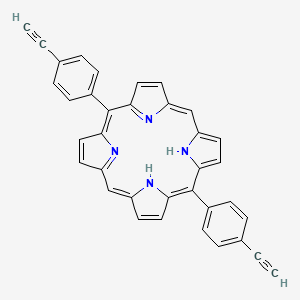
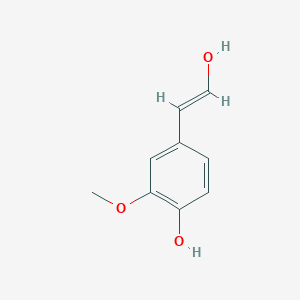
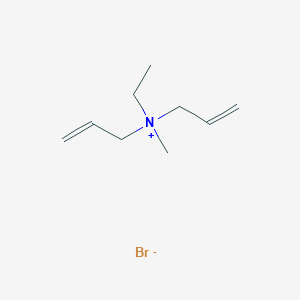
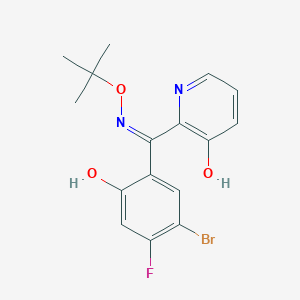
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
